Cas no 356073-00-2 (3-(piperidin-4-yl)-2,3-dihydro-1H-indole)

3-(piperidin-4-yl)-2,3-dihydro-1H-indole structure
356073-00-2 structure
Product Name:3-(piperidin-4-yl)-2,3-dihydro-1H-indole
CAS No:356073-00-2
MF:C13H18N2
MW:202.295423030853
MDL:MFCD26406263
CID:843380
PubChem ID:70264839
Update Time:2026-04-29

3-(piperidin-4-yl)-2,3-dihydro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 3-(Piperidin-4-yl)indoline
    • 1H-Indole, 2,3-dihydro-3-(4-piperidinyl)-
    • 3-piperidin-4-yl-2,3-dihydro-1H-indole
    • 3-(piperidin-4-yl)-2,3-dihydro-1H-indole
    • MDL: MFCD26406263
    • Inchi: InChI=1S/C13H18N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-9H2
    • InChI Key: DBFAOEHZZLGRFD-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(CN2)C3CCNCC3

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1

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Additional information on 3-(piperidin-4-yl)-2,3-dihydro-1H-indole

Comprehensive Overview of 3-(piperidin-4-yl)-2,3-dihydro-1H-indole (CAS No. 356073-00-2): Structure, Applications, and Research Insights

The compound 3-(piperidin-4-yl)-2,3-dihydro-1H-indole, identified by its CAS number 356073-00-2, is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique fusion of a piperidine ring and a dihydroindole scaffold, making it a versatile intermediate for drug discovery. Its structural complexity and functional groups enable interactions with various biological targets, particularly in the central nervous system (CNS) and oncology. Researchers are increasingly exploring its potential as a kinase inhibitor or GPCR modulator, aligning with trends in precision medicine and personalized therapies.

In recent years, the demand for small-molecule modulators like 3-(piperidin-4-yl)-2,3-dihydro-1H-indole has surged due to their applicability in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's piperidine moiety is known to enhance blood-brain barrier permeability, a critical factor in CNS drug development. Concurrently, its indole derivative structure contributes to serotonin receptor affinity, linking it to mood disorder research. These attributes have made it a focal point in high-throughput screening (HTS) campaigns, where efficiency and specificity are paramount.

From a synthetic chemistry perspective, CAS 356073-00-2 exemplifies modern scaffold-hopping strategies—a technique to optimize bioactivity while minimizing off-target effects. Its synthesis often involves Pd-catalyzed cross-coupling or reductive amination, methods widely discussed in green chemistry forums due to their atom economy. The compound's stability under physiological conditions further enhances its appeal for prodrug design, a trending topic in AI-driven drug discovery platforms. Notably, computational tools like molecular docking predict strong binding to dopamine receptors, sparking interest in psychiatric applications.

The commercial availability of 3-(piperidin-4-yl)-2,3-dihydro-1H-indole through specialty chemical suppliers has accelerated its adoption in academic and industrial labs. Its role in fragment-based drug design (FBDD) is particularly noteworthy, as fragments containing piperidine-4-yl groups are prized for their conformational flexibility. Additionally, the rise of proteolysis-targeting chimeras (PROTACs) has spotlighted such building blocks for their ability to engage E3 ligases. This aligns with Google Trends data showing increased searches for "degradation therapeutics" and "next-gen drug modalities."

Quality control of 356073-00-2 remains a critical discussion point, with HPLC purity and NMR characterization being standard benchmarks. Regulatory guidelines emphasize the need for genotoxic impurity profiling, especially for GMP-grade materials. Suppliers often highlight these metrics to address customer concerns about batch-to-batch consistency—a frequent query in online chemical forums. Furthermore, the compound's logP value and solubility profile are routinely optimized using lipid-based formulations, reflecting industry shifts toward oral bioavailability enhancement.

Emerging applications of 3-(piperidin-4-yl)-2,3-dihydro-1H-indole extend to fluorescent probes for cellular imaging, leveraging its aromatic system for photo-physical properties. This intersects with the booming theranostics market, where dual diagnostic-therapeutic agents are in high demand. Patent analyses reveal its inclusion in IP-protected combinatorial libraries, underscoring its commercial viability. As AI-assisted retrosynthesis tools grow more sophisticated, the compound's synthetic pathways are being reevaluated for cost efficiency—a hot topic in process chemistry webinars.

In conclusion, CAS 356073-00-2 represents a nexus of innovation across multiple disciplines. Its structural hybridity between piperidine and indole pharmacophores continues to inspire novel therapeutic avenues, while its physicochemical properties meet the demands of modern formulation science. As research pivots toward polypharmacology and network medicine, this compound is poised to remain a key player in the next decade of biomedical breakthroughs.

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